alpha-Hydroxyisocaproyltyrosine
Description
Alpha-Hydroxyisocaproyltyrosine is a tyrosine derivative characterized by the substitution of the alpha-amino group with an α-hydroxyisocaproyl moiety. This modification introduces a branched hydroxy-acyl chain, altering the compound's physicochemical properties compared to native tyrosine.
Properties
CAS No. |
72255-22-2 |
|---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl (2S)-2-[(2-hydroxy-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C17H25NO5/c1-4-23-17(22)14(10-12-5-7-13(19)8-6-12)18-16(21)15(20)9-11(2)3/h5-8,11,14-15,19-20H,4,9-10H2,1-3H3,(H,18,21)/t14-,15?/m0/s1 |
InChI Key |
UEMITRHHPAFVRD-MLCCFXAWSA-N |
SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)O |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)O |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)O |
Synonyms |
alpha-hydroxyisocaproyltyrosine |
Origin of Product |
United States |
Scientific Research Applications
Muscle Health and Performance
Skeletal Muscle Protein Synthesis
Research indicates that α-HICA may play a role in regulating skeletal muscle protein synthesis. A study on C2C12 myotubes revealed that α-HICA treatment significantly altered the phosphorylation of AMPK and ERK1/2, which are critical pathways in muscle metabolism. While it decreased basal protein synthesis rates, it was found to attenuate muscle atrophy under cachexic conditions induced by TNFα and IFNγ co-exposure, suggesting its potential as an anti-catabolic agent .
Body Composition in Athletes
In a controlled study involving soccer players, α-HICA supplementation over four weeks resulted in significant increases in lean body mass compared to a placebo group. The study reported an increase in whole body weight and lean mass of lower extremities, while fat mass remained constant. Additionally, α-HICA supplementation reduced symptoms of delayed onset muscle soreness (DOMS) after intensive training periods .
Metabolic Disorders
Type 1 Diabetes Case Study
A notable case study investigated the effects of α-HICA supplementation on a type 1 diabetic patient over 120 days. The results showed improvements in body composition metrics, including increases in trunk fat-free mass and improvements in bone mineral density Z-scores. Importantly, there were no adverse effects noted during the supplementation period, indicating α-HICA's potential for supporting muscle health and body composition in diabetic patients .
Potential Therapeutic Applications
Anti-Catabolic Effects
Due to its ability to influence protein metabolism and muscle preservation, α-HICA is being researched for its therapeutic potential in conditions characterized by muscle wasting, such as sarcopenia or cachexia. The compound's anti-catabolic properties could be beneficial for elderly populations or patients undergoing treatments that lead to muscle loss .
Summary of Findings
The applications of alpha-hydroxyisocaproyltyrosine are summarized in the following table:
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below highlights key structural differences and functional groups among alpha-Hydroxyisocaproyltyrosine and its analogs:
Key Observations :
- Lipophilicity : The α-hydroxyisocaproyl group in this compound introduces greater lipophilicity than the acetyl or methyl groups in N-acetyltyrosine and 3-Methyl-L-tyrosine, respectively. This may enhance blood-brain barrier penetration or tissue retention.
- Solubility : N-Acetyltyrosine, with its polar acetamido group, exhibits higher aqueous solubility compared to the hydrophobic methyl or hydroxyisocaproyl derivatives.
Pharmacological and Toxicological Profiles
Functional Implications :
- N-Acetyltyrosine: Used as a stabilizer in injectable formulations due to its solubility and low toxicity. Its acetyl group protects the amino group from oxidation .
- 3-Methyl-L-tyrosine: Limited toxicological data suggest caution in applications requiring systemic exposure .
Preparation Methods
Amino Group Protection
Tyrosine’s amino group is protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Boc protection, performed in tetrahydrofuran (THF) with di-tert-butyl dicarbonate, achieves >95% yield under anhydrous conditions. Fmoc protection, while costlier, offers compatibility with aqueous workups.
Activation of Alpha-Hydroxyisocaproic Acid
The carboxylic acid group of α-hydroxyisocaproic acid is activated via mixed anhydride formation using isobutyl chloroformate or via N-hydroxysuccinimide (NHS) esters. NHS esters, generated in dimethylformamide (DMF) with dicyclohexylcarbodiimide (DCC), exhibit superior stability and coupling efficiency.
Acylation and Deprotection
Coupling the activated acid with protected tyrosine proceeds in DMF at 0–5°C, yielding 70–85% intermediate. Boc deprotection with trifluoroacetic acid (TFA) or Fmoc cleavage with piperidine affords α-HICT. Critical parameters include:
-
Temperature : Excess heat induces racemization (>20% at 25°C).
-
Solvent : Polar aprotic solvents (DMF, THF) enhance solubility.
Table 1. Comparison of Coupling Agents
| Agent | Yield (%) | Racemization (%) |
|---|---|---|
| DCC/HOBt | 82 | 8 |
| EDCI/HOAt | 78 | 6 |
| NHS/DMAP | 75 | 10 |
Catalytic Amination Approaches
Adapting biomass-derived amino acid synthesis, α-HICT can be synthesized via reductive amination. Ru/CNT catalysts facilitate dehydrogenation of α-hydroxyisocaproic acid to α-ketoisocaproic acid, followed by amination with tyrosine. Key insights:
-
Hydrogen Pressure : 0.5–1 MPa optimizes imine intermediate reduction.
-
Temperature : 433 K balances reaction rate and catalyst stability.
Table 2. Catalytic Performance Metrics
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Ru/CNT | 69 | 70 |
| Pd/CNT | 45 | 55 |
| Pt/CNT | 38 | 60 |
Industrial-Scale Refinement Techniques
Solvent Extraction and pH Control
Post-synthesis, α-HICT is extracted using methyl isobutyl ketone (MIBK) or ethyl acetate. Organic phases are washed with sodium bicarbonate (pH 7–8) to remove unreacted acid. Final pH adjustment to 4–6 precipitates the product, achieving 99.6% purity after recrystallization.
Recrystallization Protocols
Recrystallization from methanol-water (1:3 v/v) at 2–5°C yields needle-like crystals. Decolorization with activated carbon (1% w/w) removes byproducts.
Analytical Validation
Q & A
Q. How to conduct a comprehensive literature review for this compound’s metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
